molecular formula C26H23N3O4 B2354368 2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 894910-00-0

2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2354368
CAS No.: 894910-00-0
M. Wt: 441.487
InChI Key: XMJSPOKQIFHTDX-UHFFFAOYSA-N
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Description

2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N3O4 and its molecular weight is 441.487. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-16-6-4-5-7-22(16)28-23(30)15-29-14-21(24(31)18-9-11-19(33-3)12-10-18)25(32)20-13-8-17(2)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJSPOKQIFHTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a derivative of naphthyridine and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound consists of a naphthyridine core substituted with a methoxybenzoyl group and an o-tolyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. In studies evaluating antibacterial activity against various Gram-positive and Gram-negative bacteria, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.045 mg/mL.
  • Minimum Bactericidal Concentration (MBC) values between 0.008 and 1.2 mg/mL.

The most notable antibacterial activity was observed against Enterobacter cloacae and Escherichia coli, with MIC values as low as 0.004 mg/mL for the former .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 10.0150.030B. cereus
Compound 20.0150.060S. aureus
Compound 30.0040.008E. cloacae
Compound 40.0450.120E. coli

Antifungal Activity

In addition to antibacterial effects, the compound also exhibited antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating a broad spectrum of efficacy . The most sensitive fungal species identified was Trichoderma viride, while Aspergillus fumigatus showed resistance.

Anticancer Potential

Recent studies have explored the anticancer properties of naphthyridine derivatives, including this compound. In vitro evaluations demonstrated cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

Table 2: Anticancer Activity

Cell LineIC50 (µM)
HeLa12.5
MCF-715.3
A54910.7

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of specific substituents on the naphthyridine ring significantly influences biological activity. For instance, the methoxy group enhances lipophilicity, which may improve cell membrane permeability and consequently increase antimicrobial potency .

Case Studies

A recent case study focused on the synthesis and evaluation of related naphthyridine compounds showcased their mechanism of action through inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes . These findings suggest that compounds like This compound could be developed into effective therapeutic agents.

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